molecular formula C18H20F2N2O B2415280 (1S,3s,E)-N'-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide CAS No. 363604-79-9

(1S,3s,E)-N'-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide

Cat. No. B2415280
CAS RN: 363604-79-9
M. Wt: 318.368
InChI Key: OHZMDFQNSYHHNP-UFFVCSGVSA-N
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Description

(1S,3s,E)-N'-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide, also known as DABCO-difluoro hydrazone, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a hydrazone derivative of adamantane, a cyclic hydrocarbon that has been used as a building block in the synthesis of various drugs and materials. DABCO-difluoro hydrazone has been found to exhibit interesting biological properties, which make it a promising candidate for further investigation.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research has demonstrated that derivatives similar to (1S,3s,E)-N'-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide exhibit potent antibacterial and antifungal activities. Two novel N′-heteroarylidene-1-carbohydrazide derivatives were synthesized, showing broad-spectrum antibacterial potential with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL, alongside weak or moderate antifungal activity against Candida albicans (Al-Wahaibi et al., 2020). Furthermore, compounds based on 1-adamantyl carbohydrazide exhibited promising antibacterial activity against Gram-positive bacteria and C. albicans, with certain derivatives also showing cytotoxicity against human cancer cell lines (Pham et al., 2019).

Antimicrobial Activity

Another study on N′-heteroarylidene-1-adamantylcarbohydrazides and their oxadiazoline analogues reported good yields and significant in vitro activity against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans, highlighting the broad antimicrobial potential of these compounds (El-Emam et al., 2012).

Anti-inflammatory and Antitumor Activities

Further research into 1-adamantylcarbohydrazide derivatives explored their anti-inflammatory and antitumor potential. Some derivatives demonstrated significant anti-inflammatory activity in vivo, using the carrageenin-induced paw oedema method in rats, and also showed moderate activities against Gram-positive bacteria and antifungal activity against C. albicans (Kadi et al., 2007).

Molecular Containers and Carbene Chemistry

The formation of complexes between adamantane derivatives and molecular containers like cucurbiturils, and their subsequent carbene chemistry, underline the potential for precise chemical reactivity control. The study revealed the impact of encapsulation on carbene reactivity, showing a significant enhancement in product yields from photolysis reactions (Gupta et al., 2012).

Hypoglycemic Activities

Adamantane-isothiourea hybrid derivatives were synthesized and evaluated for their in vitro antimicrobial activity and in vivo hypoglycemic activities, demonstrating significant reductions in serum glucose levels in streptozotocin-induced diabetic rats (Al-Wahaibi et al., 2017).

properties

IUPAC Name

N-[(E)-(2,4-difluorophenyl)methylideneamino]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O/c19-15-2-1-14(16(20)6-15)10-21-22-17(23)18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,10-13H,3-5,7-9H2,(H,22,23)/b21-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZMDFQNSYHHNP-UFFVCSGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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